molecular formula C15H20N4O4S2 B2366121 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428356-60-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2366121
CAS No.: 1428356-60-8
M. Wt: 384.47
InChI Key: NUCBQJFMVIPKAA-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 1-methylimidazole-4-sulfonamide moiety at position 4. The imidazole-sulfonamide moiety is structurally analogous to pharmacophores in enzyme inhibitors, suggesting possible applications in modulating nitric oxide synthase (NOS) or other sulfonamide-targeted pathways .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCBQJFMVIPKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

Method 1: Hydrogenation of Quinoline Derivatives
Quinoline is hydrogenated under catalytic conditions to yield 1,2,3,4-tetrahydroquinoline.

  • Conditions :
    • Catalyst: Pd/C or Raney Ni.
    • Solvent: Ethanol or methanol.
    • Pressure: 1–3 atm H₂.
    • Yield: 85–90%.

Method 2: Cyclization of Aniline Derivatives
Aniline derivatives undergo cyclization with cyclohexanone under acidic conditions.

  • Conditions :
    • Reagents: H₂SO₄, polyphosphoric acid.
    • Temperature: 120–150°C.
    • Yield: 70–75%.

Introduction of Ethylsulfonyl Group

Sulfonation at Position 1
The tetrahydroquinoline core reacts with ethylsulfonyl chloride in the presence of a base.

  • Conditions :
    • Reagents: Ethylsulfonyl chloride (1.2 equiv), pyridine (2.0 equiv).
    • Solvent: Dichloromethane (DCM).
    • Temperature: 0°C → room temperature.
    • Yield: 65–70%.

Alternative Route : Direct sulfonation using SO₃ complexes.

Amination at Position 6

Nitration Followed by Reduction

  • Nitration :
    • Reagents: HNO₃/H₂SO₄.
    • Yield: 60%.
  • Reduction :
    • Reagents: H₂/Pd-C or Fe/HCl.
    • Yield: 80–85%.

Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride

Alkylation of Imidazole

Methylation at Position 1
Imidazole reacts with methyl iodide under basic conditions.

  • Conditions :
    • Reagents: CH₃I (1.1 equiv), K₂CO₃ (2.0 equiv).
    • Solvent: DMF or acetonitrile.
    • Temperature: 60°C, 12 h.
    • Yield: 75–80%.

Sulfonation at Position 4

Chlorosulfonation
1-Methylimidazole reacts with chlorosulfonic acid.

  • Conditions :
    • Reagents: ClSO₃H (3.0 equiv).
    • Solvent: DCM, 0°C → room temperature.
    • Yield: 50–55%.

Coupling of Moieties via Sulfonamide Bond

Sulfonamide Formation

The amine group of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine reacts with 1-methyl-1H-imidazole-4-sulfonyl chloride.

  • Conditions :
    • Reagents: Sulfonyl chloride (1.1 equiv), pyridine (2.0 equiv).
    • Solvent: DCM or THF.
    • Temperature: 0°C → room temperature, 12 h.
    • Yield: 60–65%.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring sulfonation occurs at position 4 of the imidazole ring.
  • Side Reactions : Over-sulfonation of tetrahydroquinoline.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating intermediates.

Yield Comparison of Methods

Step Method Yield (%) Reference
Tetrahydroquinoline Hydrogenation of quinoline 85–90
Ethylsulfonation SO₃ complex reaction 65–70
Imidazole sulfonation Chlorosulfonic acid treatment 50–55
Coupling Pyridine-mediated sulfonamidation 60–65

Analytical Characterization

  • NMR : Distinct peaks for ethylsulfonyl (δ 1.4 ppm, triplet; δ 3.2 ppm, quartet) and imidazole protons (δ 7.8–8.1 ppm).
  • HPLC : Purity >95% with C18 column (acetonitrile/water).
  • MS : [M+H]⁺ at m/z 453.2 (calculated: 453.1).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions, where functional groups on the compound are replaced, often occur under various conditions depending on the desired product.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic environments, depending on the target substitution.

Major Products

  • Oxidation: : Leads to the formation of corresponding sulfonates.

  • Reduction: : Results in the conversion of sulfonyl groups to sulfides or thiols.

  • Substitution: : Produces various derivatives depending on the substituted group.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has found applications in several areas:

  • Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Potentially used in biochemical assays and as a molecular probe.

  • Medicine: : Research indicates possible pharmacological properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes or receptors, modulating their activity.

  • Pathways: : Involved in biochemical pathways, affecting processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of tetrahydroquinoline derivatives modified with sulfonamide or carboximidamide groups. Below is a detailed comparison with structurally related compounds from recent literature:

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s ethylsulfonyl group distinguishes it from carboximidamide derivatives (e.g., Compounds 28–71). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and enhanced metabolic stability compared to carboximidamides, which may improve pharmacokinetics .

However, analogs like Compound 70 were synthesized via HCl-mediated salt formation, achieving >95% purity, suggesting that similar protocols could apply . Low-yield compounds (e.g., Compound 30 at 6% ) highlight challenges in introducing bulky substituents (e.g., 1-methylpyrrolidin-2-yl), whereas sulfonamide incorporation may require milder conditions.

Biological Activity: While direct data on the target compound’s NOS inhibition is unavailable, structurally related carboximidamide derivatives (e.g., Compounds 28–71) were evaluated against iNOS, eNOS, and nNOS isoforms. Ethylsulfonyl groups may enhance isoform selectivity due to their steric and electronic profiles .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to an imidazole ring and sulfonamide functionalities. Its molecular formula is C19H24N2O4S2C_{19}H_{24}N_2O_4S_2, indicating the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H24N2O4S2
Molecular Weight438.6 g/mol
CAS Number1021073-34-6

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX has therapeutic implications in conditions such as fibrosis and cancer metastasis. The sulfonamide moiety enhances the compound's potency against this enzyme due to its electron-withdrawing characteristics .

Case Study: Lysyl Oxidase Inhibition

  • Study Design : Investigated the inhibitory effect of the compound on LOX activity in vitro.
  • Findings : The compound demonstrated a dose-dependent inhibition of LOX, suggesting potential applications in treating fibrotic diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antimicrobial Activity Summary

Bacterial StrainActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Case Study: Antimicrobial Efficacy

  • Study Design : Evaluated using the cylinder well diffusion method against standard bacterial strains.
  • Results : The compound showed comparable efficacy to Norfloxacin, a known antibiotic .

Anti-inflammatory Properties

In addition to its antimicrobial and enzyme-inhibitory activities, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may reduce pro-inflammatory cytokine production in vitro.

Anti-inflammatory Activity Findings

  • Mechanism : The compound appears to modulate pathways involved in inflammatory responses.
  • Potential Applications : Could be useful in developing treatments for chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds were made:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideMethylsulfonyl group instead of ethylsulfonylVariation in sulfonic group affects reactivity
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideEthylthio group instead of ethylsulfonylDiffering sulfur functional groups alter properties

Q & A

Q. What are the standard synthetic routes for N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, and what are the critical reaction intermediates?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Step 1: Ethylsulfonylation of the tetrahydroquinoline nitrogen using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Introduction of the 1-methylimidazole-4-sulfonamide moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Buchwald-Hartwig reactions).
    Critical intermediates include the sulfonylated tetrahydroquinoline precursor and the activated imidazole-sulfonamide intermediate. Reaction purity is monitored via TLC or HPLC .

Q. How is the compound characterized analytically, and what spectroscopic techniques are most reliable?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm regioselectivity of sulfonamide and ethylsulfonyl groups. Key signals include downfield shifts for sulfonamide protons (δ 7.5–8.5 ppm) and ethylsulfonyl methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (theoretical: 422.56 g/mol for C20_{20}H26_{26}N2_2O4_4S2_2) and isotopic patterns .
  • HPLC-PDA: For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. To address this:

  • Comparative Studies: Test the compound alongside analogs (e.g., N-(1-(thiophen-2-ylsulfonyl)-tetrahydroquinolin-7-yl)-dioxane-sulfonamide) under identical conditions to isolate structural contributors .
  • Dose-Response Analysis: Use IC50_{50} curves to differentiate target-specific inhibition from nonspecific cytotoxicity .
  • Structural Dynamics: Perform molecular dynamics simulations to assess binding mode variations across targets .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for aqueous solubility enhancement .
  • Salt Formation: Explore sodium or potassium salts of the sulfonamide group to improve hydrophilicity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated imidazole) to enhance membrane permeability .

Q. How does the ethylsulfonyl group influence the compound’s selectivity for biological targets?

Methodological Answer: The ethylsulfonyl group contributes to:

  • Hydrophobic Interactions: Enhances binding to enzyme pockets (e.g., carbonic anhydrase isoforms) via van der Waals forces .
  • Electron-Withdrawing Effects: Stabilizes the tetrahydroquinoline core, altering π-π stacking with aromatic residues in target proteins.
    Validate via mutagenesis studies on recombinant enzymes (e.g., substituting ethylsulfonyl with methylsulfonyl) .

Data-Driven Research Challenges

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

  • Parameter Optimization: Adjust reaction temperature (e.g., 80°C vs. 100°C) and catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol% vs. 10 mol%) .
  • Purification Refinement: Use gradient column chromatography (hexane/EtOAc to DCM/MeOH) to recover unreacted starting materials .

Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships) of this compound?

Methodological Answer:

  • Docking Software (AutoDock Vina, Schrödinger): Model interactions with enzymes like COX-2 or HDACs, focusing on sulfonamide and imidazole moieties .
  • QSAR Models: Train models using datasets of sulfonamide derivatives with reported IC50_{50} values against relevant targets .

Experimental Design Considerations

Q. How to design experiments to evaluate the compound’s metabolic stability?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Key parameters: NADPH concentration (1 mM), incubation time (0–60 min) .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. What controls are essential in cytotoxicity assays to avoid false positives?

Methodological Answer:

  • Solvent Controls: Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity.
  • Positive Controls: Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) .
  • Cell Viability Normalization: Perform ATP-based assays (e.g., CellTiter-Glo) alongside MTT to cross-validate results .

Advanced Mechanistic Probes

Q. How can researchers elucidate the compound’s off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with sulfonamide-directed probes to map off-target interactions .
  • Transcriptomic Analysis: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., oxidative stress or apoptosis) .

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